N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylquinazolin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F3N4O4S/c27-26(28,29)17-6-3-7-18(14-17)31-23(35)16-38-25-32-21-10-2-1-9-20(21)24(36)33(25)12-4-11-22(34)30-15-19-8-5-13-37-19/h1-3,5-10,13-14H,4,11-12,15-16H2,(H,30,34)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVIXUQRLDLFET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)CCCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide typically involves multiple steps, including the formation of the furan ring, the introduction of the trifluoromethyl group, and the construction of the quinazolinone core. Common synthetic routes may include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Construction of the Quinazolinone Core: This can be done through the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of furanones or hydroxylated derivatives.
Reduction: Formation of dihydroquinazolinones.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Quinazolinone Cores
Compounds sharing the quinazolinone core but differing in substituents provide insights into structure-activity relationships (SAR). For example:
- 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (CAS: 477329-16-1) replaces the trifluoromethylphenyl group with a chlorophenyl moiety and incorporates a sulfamoylphenyl acetamide chain .
- N-[1,1'-Biphenyl]-2-yl-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (CAS: 477332-90-4) substitutes the trifluoromethyl group with a methylphenyl group, diminishing electronegativity and steric bulk, which could affect target binding .
Sulfanyl vs. Sulfonyl/Sulfonamide Linkages
The sulfanyl (-S-) bridge in the target compound contrasts with sulfonyl (-SO₂-) or sulfonamide (-SO₂NH-) groups in analogues:
- N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-4,4,4-trifluorobutane-1-sulfonamide () utilizes a sulfonamide group, which increases polarity and hydrogen-bonding capacity compared to the sulfanyl group. This may enhance solubility but reduce membrane penetration .
- Triazole-thione derivatives (e.g., compounds [7–9] in ) feature tautomeric thione (-C=S) groups, which exhibit distinct reactivity and hydrogen-bonding profiles compared to the stable sulfanyl linkage in the target compound .
Trifluoromethyl Substituents
The -CF₃ group is a critical pharmacophore in modern drug design. Comparisons include:
- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide () employs fluorophenyl substituents, which offer similar electronegativity but lack the steric bulk of -CF₃. This may reduce steric hindrance in binding pockets .
- The trifluorobutane-sulfonamide in demonstrates that -CF₃ groups adjacent to sulfonamides enhance thermal stability and resistance to oxidative metabolism .
Key Insight: The -CF₃ group in the target compound likely improves both electronic effects and metabolic stability compared to non-fluorinated or mono-fluorinated analogues .
Furan vs. Other Heterocycles
The furan-2-ylmethyl amide moiety distinguishes the target compound from analogues with benzofuran or triazole rings:
- 6-(3-Methyl-benzofuran-2-yl)-N-o-tolyl-[1,3,5]triazine-2,4-diamine (CAS: 810686-85-2) incorporates a benzofuran ring, which increases aromatic surface area for π-π stacking but may reduce metabolic stability due to oxidative susceptibility .
- Triazole derivatives () exhibit tautomerism, enabling dynamic interactions with biological targets, unlike the static furan ring .
Key Insight : The furan ring’s electron-rich nature facilitates interactions with aromatic residues in enzymes, while its smaller size may enhance selectivity compared to bulkier heterocycles .
Research Findings and Data
Biological Activity
N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide is a complex organic compound with potential therapeutic applications. Its biological activity is influenced by its structure, particularly the presence of functional groups such as the trifluoromethyl and furan moieties. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound can be broken down into several key components:
- Furan moiety : Known for its role in enhancing biological activity through interactions with biomolecules.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability, which may improve membrane permeability and binding affinity to target proteins.
- Dihydroquinazoline scaffold : Associated with various biological activities including anti-cancer and anti-inflammatory effects.
1. Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the dihydroquinazoline structure have been shown to inhibit cell proliferation in breast cancer (MCF-7) and other cancer types through mechanisms involving apoptosis and cell cycle arrest.
2. Enzyme Inhibition
The compound's ability to inhibit key enzymes has been explored:
- Cyclooxygenase (COX) : Compounds with a trifluoromethyl group have shown moderate inhibition of COX enzymes, which are crucial in inflammatory processes.
- Cholinesterases : The compound has demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Docking Studies : In silico analyses have shown that the compound can form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its binding affinity.
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been reported to modulate ROS levels, contributing to their anticancer effects.
- Apoptotic Pathways : The activation of apoptotic pathways has been observed in studies involving related compounds, indicating a potential mechanism for tumor suppression.
Case Studies
Several studies have evaluated the biological activity of compounds structurally related to this compound:
| Study Reference | Compound Tested | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|---|
| 3b | MCF-7 | 10.4 μM | AChE Inhibition | |
| 3e | Hek293 | 5.4 μM | BChE Inhibition | |
| Similar Derivative | Various | Moderate | COX Inhibition |
These studies highlight the potential of this class of compounds in therapeutic applications, particularly in oncology and neuropharmacology.
Q & A
Basic: What are the key synthetic pathways for this compound?
The synthesis typically involves multi-step reactions, starting with the functionalization of the quinazolinone core. Key steps include:
- Amide bond formation : Coupling the furan-2-ylmethylamine moiety with the carboxylic acid derivative under conditions using coupling agents like EDCI or HOBt .
- Thioether linkage introduction : Reacting a sulfhydryl-containing intermediate with a halogenated derivative (e.g., bromoacetamide) under basic conditions (e.g., K₂CO₃ in DMF) .
- Quinazolinone ring formation : Cyclization via condensation of anthranilic acid derivatives with urea or thiourea analogs, monitored by thin-layer chromatography (TLC) .
Methodological Tip : Use TLC (silica gel, ethyl acetate/hexane eluent) to monitor reaction progress and confirm intermediate purity before proceeding to subsequent steps .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions in halogenation steps .
- Temperature control : Lower temperatures (0–5°C) reduce undesired oxidation of the furan ring during coupling reactions .
- Catalyst use : Palladium catalysts (e.g., Pd/C) improve efficiency in hydrogenation steps for nitro group reduction .
Data Contradiction Analysis : If yields vary between batches, verify reagent moisture sensitivity (e.g., anhydrous DMF for amide couplings) and confirm stoichiometry via NMR integration of key protons .
Basic: What analytical techniques are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for the quinazolinone carbonyl (~170 ppm), trifluoromethyl group (-CF₃, ~120 ppm), and furan protons (6.2–7.4 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the butanamide chain and aromatic regions .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragment ions (e.g., cleavage at the sulfanyl group) .
Methodological Tip : For accurate mass analysis, use electrospray ionization (ESI) in positive ion mode with internal calibration .
Advanced: How can computational modeling guide biological target identification?
- Molecular docking : Use software like AutoDock Vina to predict binding affinities with kinase domains (e.g., EGFR or PI3K) by aligning the quinazolinone core and trifluoromethylphenyl group into hydrophobic pockets .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize targets with low RMSD values (<2 Å) .
Data Contradiction Mitigation : If in vitro assays conflict with docking predictions, validate using site-directed mutagenesis of predicted binding residues .
Basic: Which functional groups drive reactivity and biological activity?
- Quinazolinone core : Participates in π-π stacking with aromatic residues in enzyme active sites .
- Trifluoromethylphenyl group : Enhances lipophilicity and metabolic stability .
- Furan ring : Susceptible to oxidation (forming reactive intermediates) but contributes to solubility via polar interactions .
Methodological Tip : Test furan stability under oxidative conditions (e.g., H₂O₂) via HPLC to identify degradation products .
Advanced: How to address discrepancies in biological assay data?
- Dose-response validation : Replicate IC₅₀ measurements across 3+ independent experiments to rule out plate-reader variability .
- Off-target screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to confirm selectivity if unexpected activity is observed .
- Metabolite interference : Incubate the compound with liver microsomes (e.g., human CYP3A4) to identify active metabolites via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
